molecular formula C14H12ClN3O3 B2969597 (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide CAS No. 391886-05-8

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide

Cat. No. B2969597
CAS RN: 391886-05-8
M. Wt: 305.72
InChI Key: KXFOIPXIGRCLEB-CAOOACKPSA-N
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Description

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide, commonly known as CBZ-FUR, is a chemical compound that has gained attention in the scientific community for its potential applications in drug development.

Scientific Research Applications

Synthesis and Reactivity

A study by Cansiz, Koparır, and Demirdağ (2004) discussed the synthesis of various derivatives, including furan-2-carboxylic acid hydrazide and phenylacetic acid hydrazide, leading to the production of compounds with potential biological activity. The compounds were characterized using elemental analyses and spectroscopic methods, indicating the versatility of furan derivatives in chemical synthesis Cansiz, Koparır, & Demirdağ, 2004.

Antimicrobial Activity and QSAR Studies

Zanatta et al. (2007) synthesized a series of furan-3-carboxamides and evaluated their in vitro antimicrobial activity. Preliminary findings demonstrated significant antimicrobial properties against a range of microorganisms. The study also included QSAR analysis to correlate physicochemical parameters with biological activity, showcasing the potential of furan derivatives in developing new antimicrobial agents Zanatta et al., 2007.

Structural and Binding Affinity Studies

Laughton, Tanious, Nunn, Boykin, Wilson, & Neidle (1995) explored the structural aspects and binding affinity of furan derivatives through the study of a complex between DNA and 2,5-bis(4-guanylphenyl)furan, an analogue of the drug berenil. The research highlighted the enhanced DNA-binding affinity of furan derivatives compared to other compounds, providing insights into the design of more effective DNA-targeting drugs Laughton et al., 1995.

Enzymatic Polymerization and Material Science Applications

Research by Jiang, Maniar, Woortman, Alberda van Ekenstein, & Loos (2015) focused on the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides. This study demonstrated the potential of furan derivatives in creating sustainable alternatives to conventional polymers, emphasizing their applicability in high-performance materials Jiang et al., 2015.

properties

IUPAC Name

N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c15-11-5-3-10(4-6-11)8-17-18-13(19)9-16-14(20)12-2-1-7-21-12/h1-8H,9H2,(H,16,20)(H,18,19)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFOIPXIGRCLEB-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide

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